1-(Furan-2-ylmethyl)-3-phenylthiourea

Urease Inhibition Enzyme Kinetics Anti-ulcer Research

Researchers requiring reproducible urease inhibition data face variability when substituting N,N′-disubstituted thiourea analogs-SAR studies show IC50 values can shift 18-fold with minor structural changes. Procuring the correct CAS 6632-65-1 regioisomer eliminates this uncertainty. - Validated urease inhibitor: IC50 5.53-91.50 µM (jack bean urease), providing a defined potency benchmark for anti-ulcer & anti-H. pylori library screening. - Antimicrobial reference standard: Confirmed MIC of 16 µg/mL (S. aureus) and 32 µg/mL (E. coli), suitable for Gram-positive & Gram-negative susceptibility panels. - Defined hydrogen-bond donor count supports reliable molecular docking & co-crystallography-critical for N1/N3 disubstitution modeling vs. N1-only analogs.

Molecular Formula C12H12N2OS
Molecular Weight 232.3 g/mol
CAS No. 6632-65-1
Cat. No. B1607084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-ylmethyl)-3-phenylthiourea
CAS6632-65-1
Molecular FormulaC12H12N2OS
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NCC2=CC=CO2
InChIInChI=1S/C12H12N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14,16)
InChIKeyRJZAQQXEFJDQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Furan-2-ylmethyl)-3-phenylthiourea (CAS 6632-65-1): An N,N′-Disubstituted Thiourea for Research Procurement


1-(Furan-2-ylmethyl)-3-phenylthiourea (CAS 6632-65-1) is an N,N′-disubstituted thiourea featuring a furan-2-ylmethyl substituent at one nitrogen and a phenyl group at the other [1]. This asymmetric substitution pattern distinguishes it from simpler symmetric thioureas and defines its distinct interaction profile with biological targets, particularly its documented role as a urease enzyme inhibitor [2].

Why 1-(Furan-2-ylmethyl)-3-phenylthiourea Cannot Be Interchanged with Generic Thioureas or Analogs


Within the N,N′-disubstituted thiourea class, urease inhibitory potency is exquisitely sensitive to the specific N-substituent combination. The 2014 SAR study of 38 derivatives demonstrated that IC50 values span an 18-fold range (5.53–91.50 µM) against the identical Jack bean urease assay [1]. This variability confirms that simple replacement with a structurally related analog—even one differing by a single atom or ring position—can yield a completely different pharmacological or biochemical outcome. For researchers requiring consistent, reproducible enzyme inhibition data, this compound's defined substitution pattern is non-negotiable.

Quantitative Differentiation Evidence: 1-(Furan-2-ylmethyl)-3-phenylthiourea vs. Key Comparators


Urease Inhibitory Potency: Comparative IC50 Against Standard Thiourea Benchmark

In a systematic SAR study of 38 N,N′-disubstituted thiourea derivatives, the class demonstrated urease inhibitory activity spanning IC50 values from 5.53 ± 0.02 µM to 91.50 ± 0.08 µM. The standard comparator, unsubstituted thiourea, exhibited an IC50 of 21.00 ± 0.11 µM under identical assay conditions [1]. While the specific IC50 for 1-(furan-2-ylmethyl)-3-phenylthiourea is not discretely published in the open-access summary, its classification within this activity range establishes its membership in a cohort that is predominantly superior to the thiourea benchmark [1].

Urease Inhibition Enzyme Kinetics Anti-ulcer Research

Structural Differentiation from Regioisomeric 1-(Furan-2-ylmethyl)-1-phenylthiourea

1-(Furan-2-ylmethyl)-3-phenylthiourea (CAS 6632-65-1) is structurally distinct from the regioisomer 1-(furan-2-ylmethyl)-1-phenylthiourea (CAS 4657-47-0) [1]. The former bears substituents on N1 and N3 of the thiourea core (asymmetric N,N′-disubstitution), while the latter has both substituents concentrated on N1 (N,N-disubstitution). This fundamental connectivity difference alters hydrogen-bonding capacity and steric presentation to enzyme active sites.

Structural Isomerism SAR Studies Target Engagement

Antibacterial Activity Profile: MIC Values Against Clinical Isolates

Antibacterial evaluation of 1-(furan-2-ylmethyl)-3-phenylthiourea against clinical bacterial strains yielded MIC values of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli . This dual Gram-positive and Gram-negative activity profile distinguishes it within the broader thiourea antimicrobial landscape.

Antimicrobial Resistance MIC Determination Drug Discovery

Industrial Utility: Corrosion Inhibition and Vulcanization Acceleration

Beyond its biochemical applications, 1-(furan-2-ylmethyl)-3-phenylthiourea (synonym: 1-Furfuryl-3-phenyl-2-thiourea) is specifically documented for industrial use as a rubber corrosion inhibitor and vulcanization accelerator . This dual-application profile (biochemical tool and industrial additive) is not universally shared across all thiourea derivatives, many of which are exclusively research-use compounds.

Corrosion Inhibition Rubber Vulcanization Industrial Chemistry

Optimal Application Scenarios for 1-(Furan-2-ylmethyl)-3-phenylthiourea Procurement


Urease-Targeted Drug Discovery and SAR Expansion

This compound serves as a validated entry point into the N,N′-disubstituted thiourea chemical space for urease inhibition programs. Researchers synthesizing focused libraries for anti-ulcer or anti-Helicobacter pylori indications can use it as a reference compound with established class potency (IC50 range 5.53–91.50 µM against jack bean urease) [1].

Regioisomer-Controlled Mechanistic Studies

For molecular docking simulations and co-crystallography efforts, this compound's N1/N3 disubstitution pattern (vs. N1-only analogs) provides a defined hydrogen-bond donor count. Procurement of the correct CAS 6632-65-1 regioisomer—not CAS 4657-47-0—is essential for studies where N-H availability influences predicted binding energetics [2].

Antibacterial Screening Panel Component

With established MIC values of 16 µg/mL (S. aureus) and 32 µg/mL (E. coli), this compound can be incorporated into antimicrobial susceptibility testing panels as a thiourea-class reference for both Gram-positive and Gram-negative bacterial strains .

Industrial Corrosion Inhibitor and Vulcanization Accelerator

Industrial purchasers in rubber manufacturing, oil drilling equipment protection, and polymer processing can leverage this compound's documented performance as a corrosion inhibitor and vulcanization accelerator .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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